2-(2,4-Dichlorophenyl)-3-(4-methoxybenzyl)-1,3-thiazolidin-4-one
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Overview
Description
2-(2,4-Dichlorophenyl)-3-(4-methoxybenzyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-3-(4-methoxybenzyl)-1,3-thiazolidin-4-one typically involves the reaction of 2,4-dichlorobenzaldehyde with 4-methoxybenzylamine and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-3-(4-methoxybenzyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(4-methoxybenzyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-1,3-thiazolidin-4-one: Lacks the 4-methoxybenzyl group.
3-(4-Methoxybenzyl)-1,3-thiazolidin-4-one: Lacks the 2,4-dichlorophenyl group.
2-(2,4-Dichlorophenyl)-3-phenyl-1,3-thiazolidin-4-one: Has a phenyl group instead of the 4-methoxybenzyl group.
Uniqueness
2-(2,4-Dichlorophenyl)-3-(4-methoxybenzyl)-1,3-thiazolidin-4-one is unique due to the presence of both the 2,4-dichlorophenyl and 4-methoxybenzyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H15Cl2NO2S |
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Molecular Weight |
368.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H15Cl2NO2S/c1-22-13-5-2-11(3-6-13)9-20-16(21)10-23-17(20)14-7-4-12(18)8-15(14)19/h2-8,17H,9-10H2,1H3 |
InChI Key |
JGHYJQLGYHRCBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(SCC2=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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